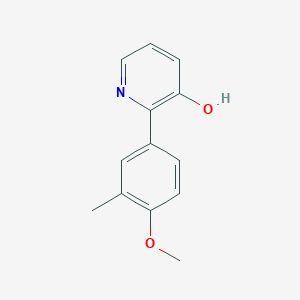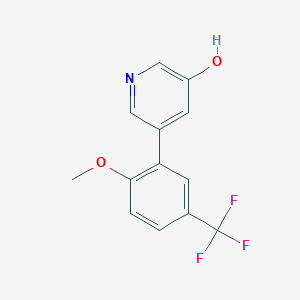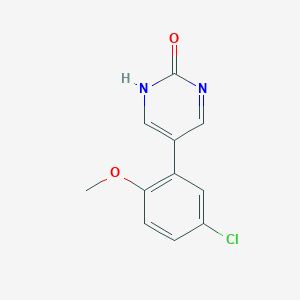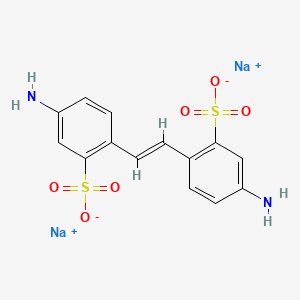
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine (3-OH-4-MMP) is an aromatic compound with a molecular formula of C10H11NO. It is an important intermediate in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals. 3-OH-4-MMP is also used in the synthesis of a variety of compounds, including drugs and other compounds with biological activity.
科学的研究の応用
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been widely studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
作用機序
The exact mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that it works by modulating the activity of various enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to act as a neuroprotective agent, as well as to act as an inhibitor of the enzyme acetylcholinesterase.
実験室実験の利点と制限
The use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is available in high purity. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments. It is not soluble in water, which can limit its use in some applications. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research. One potential direction is the development of new synthesis methods for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%. In addition, further studies are needed to better understand the mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% and to evaluate its potential applications in the treatment of diseases. Finally, further research is needed to evaluate the safety and efficacy of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in humans.
合成法
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation and the Friedel-Crafts acylation. The Knoevenagel condensation is a method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as an amine or amide, in the presence of a base. The Friedel-Crafts acylation is a method that involves the reaction of an aryl halide with an acyl chloride in the presence of a Lewis acid. Both methods can be used to synthesize 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in high yields.
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZILAFROJDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682782 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
CAS RN |
93189-30-1 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)


![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)



![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)